molecular formula C7H7ClN2 B1490084 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 1393540-11-8

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Cat. No.: B1490084
CAS No.: 1393540-11-8
M. Wt: 154.6 g/mol
InChI Key: NTPLXXUOWISXGI-UHFFFAOYSA-N
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Description

Structural Classification Within the Pyrrolopyridine Family

Pyrrolopyridines constitute a class of bicyclic heterocycles formed by the fusion of a five-membered pyrrole ring with a six-membered pyridine ring. Among the six possible isomers, the [3,4-C] fusion pattern distinguishes this compound through its specific nitrogen atom positioning (Figure 1). The 4-chloro-2,3-dihydro variant introduces two critical modifications:

  • Partial saturation : The dihydro (2,3-dihydro) component reduces aromaticity in the pyrrole ring, enhancing conformational flexibility compared to fully aromatic analogs.
  • Chloro substituent : The electron-withdrawing chlorine at position 4 influences electronic distribution, as evidenced by computed dipole moments of 2.34 D.

This structural hybrid bridges fully aromatic pyrrolopyridines and saturated piperidine systems, creating unique opportunities for protein target engagement. Table 1 summarizes key structural parameters derived from PubChem data:

Property Value
Molecular formula C₇H₈ClN₂
Molecular weight 153.60 g/mol
Hydrogen bond acceptors 2 (pyridine N, pyrrole N)
Rotatable bonds 0
Topological polar surface area 24.7 Ų

The planar pyridine ring and non-planar dihydropyrrole component create a stereoelectronic profile distinct from other isomers like pyrrolo[2,3-b]pyridine or pyrrolo[3,2-c]pyridine.

Historical Context of Bicyclic Heterocyclic Compound Development

The synthesis of pyrrolopyridine derivatives accelerated in the late 20th century, driven by the discovery of natural products like camptothecin (a pyrrolo[3,4-b]pyridine derivative). Key milestones in the development of dihydro-pyrrolopyridines include:

  • 1990s : Emergence of RCM (ring-closing metathesis) strategies enabling efficient bicyclic scaffold construction.
  • 2008 : Kim et al.'s work on pyrrolopyridine-pyridone hybrids demonstrated the pharmacological relevance of substituted variants.
  • 2016 : Advancements in sp³-enriched fragment synthesis allowed precise functionalization of the dihydro-pyrrolopyridine core.

The 4-chloro derivative specifically arose from medicinal chemistry efforts to balance lipophilicity and solubility in kinase inhibitor development. Its chlorine atom serves dual purposes: enhancing metabolic stability and enabling cross-coupling reactions for further derivatization.

Physicochemical Profile and Unique Molecular Features

Experimental and computed properties reveal distinctive characteristics:

Solubility : The partially saturated core increases water solubility (estimated 12.7 mg/mL) compared to fully aromatic analogs, while the chloro substituent maintains moderate lipophilicity (clogP = 1.82).

Acid-base behavior :

  • Pyridine nitrogen pKa ≈ 3.1 (weak base)
  • Pyrrole nitrogen pKa ≈ 15.2 (non-basic under physiological conditions)

Conformational analysis :

  • Dihedral angle between rings: 12.7° (X-ray data)
  • Chair-like distortion in dihydropyrrole ring

Spectroscopic signatures :

  • ¹H NMR (DMSO-d6): δ 3.21 (m, 2H, CH₂), 4.05 (m, 2H, CH₂), 7.45 (s, 1H, pyridine-H)
  • IR (KBr): 1580 cm⁻¹ (C=N stretch), 745 cm⁻¹ (C-Cl stretch)

The molecule's rigidity index (0.43) suggests moderate flexibility, enabling adaptation to diverse binding pockets while maintaining shape persistence. These properties collectively position it as a versatile scaffold for fragment-based drug discovery.

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-6-4-9-3-5(6)1-2-10-7/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPLXXUOWISXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Nitrogen-(2-chloroethyl) Pyridine-2-imine

  • Reactants: 2-Aminopyridine and 2-chloroacetaldehyde
  • Solvent: Water
  • Conditions: Molar ratio of 2-aminopyridine to 2-chloroacetaldehyde is 1:1 to 1:3; stirred at 10–25 °C for 1–3 hours
  • Outcome: Formation of an aqueous solution of nitrogen-(2-chloroethyl) pyridine-2-imine intermediate, which is used directly in the next step without purification

Step 2: Cyclization to 7-Azaindole

  • Reactants: Nitrogen-(2-chloroethyl) pyridine-2-imine and sodium acetate
  • Solvent: Water
  • Conditions: Molar ratio of intermediate to sodium acetate is 1:2 to 1:5; stirred at 80–100 °C for 5–10 hours
  • Post-reaction: Cooling to 10–25 °C induces precipitation; filtration and oven drying yield 7-azaindole (the pyrrolo-pyridine core)

Step 3: Oxidation to 7-Azaindole N-Oxide

  • Reactants: 7-Azaindole and meta-chloroperbenzoic acid (oxidizing agent)
  • Solvent: Dichloromethane
  • Conditions: Molar ratio 1:2 to 1:5; stirred for 3–5 hours
  • Post-reaction: Precipitate formed is filtered and dried to obtain 7-azaindole N-oxide m-chlorobenzoic acid salt

Step 4: Chlorination to this compound

  • Reactants: 7-Azaindole N-oxide salt and phosphorus oxychloride (chlorinating agent)
  • Conditions: Stirred at 80–100 °C for 10–16 hours
  • Post-reaction: Excess phosphorus oxychloride is removed by boiling off; cooled to 0–10 °C, then quenched with cold water (0–5 °C) and stirred for 20–30 minutes; pH adjusted to 9–10 with solid sodium hydroxide; filtered and washed
  • Purification: Recrystallization from ethanol to obtain the pure 4-chloro-pyrrolo-pyridine product

Reaction Conditions and Yields Summary

Step Reaction Type Key Reagents Conditions Yield (%) Purity (%) Notes
1 Condensation 2-Aminopyridine + 2-chloroacetaldehyde 10–25 °C, 1–3 h, aqueous Not isolated (used crude) - Direct use in next step
2 Cyclization Intermediate + Sodium acetate 80–100 °C, 5–10 h, aqueous High - Precipitation and drying
3 Oxidation 7-Azaindole + m-chloroperbenzoic acid Room temp, 3–5 h, DCM Moderate - Formation of N-oxide salt
4 Chlorination N-oxide salt + Phosphorus oxychloride 80–100 °C, 10–16 h 60–68 98–99 Recrystallization purification

Analytical Validation

  • The final product is confirmed by liquid chromatography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
  • Purity of the final 4-chloro-pyrrolo-pyridine is reported between 98–99%.
  • The overall yield ranges from 60% to 68%, which is considered efficient for this heterocyclic synthesis.

Advantages and Industrial Relevance

  • Safety: No use of highly dangerous reagents; reactions are conducted in relatively mild conditions.
  • Simplicity: Minimal purification steps, with direct use of intermediates reducing processing time.
  • Cost-effective: Use of common solvents (water, dichloromethane) and reagents; simplified filtration and recrystallization.
  • Scalability: Suitable for industrial production due to short process cycle and high yield.

Additional Research Context

While the patent CN103193774A provides the most comprehensive preparation method, related research on pyrrolo-pyridine derivatives (such as 1H-pyrrolo[2,3-c]pyridine derivatives) explores modifications for biological activity, including acid blockers, but these focus more on functionalization rather than the core synthesis of this compound itself.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and physical properties.

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine has been investigated for its biological activities, particularly as a potential therapeutic agent.

Anticancer Activity

Research indicates that derivatives of pyrrolo[3,4-C]pyridine exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrrolo structure can enhance its efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A case study demonstrated that a specific derivative led to a 50% reduction in tumor size in xenograft models of breast cancer .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds related to this compound have shown potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. A recent study highlighted its ability to protect neuronal cells from oxidative damage induced by glutamate .

Agrochemical Applications

The compound's unique structure also lends itself to applications in agrochemicals.

Herbicidal Activity

Research has identified certain derivatives of this compound as effective herbicides. These compounds inhibit key enzymes involved in plant growth and development, providing a means to control unwanted vegetation without harming crops. Field trials have reported a significant reduction in weed populations when treated with these compounds .

Material Science Applications

In material science, the compound's heterocyclic structure contributes to its utility in synthesizing novel materials.

Conductive Polymers

The incorporation of this compound into polymer matrices has resulted in materials with enhanced electrical conductivity. This property is particularly beneficial for applications in organic electronics and flexible display technologies. Research has shown that polymers doped with this compound exhibit improved charge transport characteristics .

Mechanism of Action

The mechanism by which 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

a) 7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine Derivatives

  • Key Features: Incorporation of 1,3-dioxo and 7-amino groups enhances antimycobacterial activity.
  • Activity : Esters (e.g., 3-methyl-1,2,4-oxadiazole derivatives) exhibit MIC₉₀ < 0.15 µM against Mycobacterium tuberculosis (Mtb), while nitriles and amides are inactive (MIC₉₀ > 160 µM). The carboxylic acid analog shows moderate activity (MIC₉₀ = 3.13 µM) but improved solubility and metabolic stability .
  • Comparison: The absence of dioxo and amino groups in this compound limits its antimycobacterial potency but may enhance stability for other applications.

b) 2-(3-Chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-C]pyridine-1,3,6-trione Derivatives

  • Key Features : The 1,3,6-trione scaffold confers HIV-1 integrase (IN) inhibitory activity.
  • Activity: Derivatives like methyl 3-(2-(3-chloro-4-fluorobenzyl)-7-hydroxy-5-isopropyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-C]pyridin-4-yl)propanoate show IC₅₀ values of 6–22 µM against wild-type IN and retain efficacy against raltegravir-resistant mutants (e.g., G140S/Q148H) .
  • Comparison : The trione system in these derivatives introduces additional hydrogen-bonding interactions absent in the target compound, highlighting the importance of oxidation state for antiviral activity.

c) 1H-Pyrrolo[3,4-C]pyridine-1,3(2H)-diones with Alkoxy/N-Alkyl Substituents

  • Key Features: 4-Methoxy/ethoxy and N-aminoethyl groups enhance analgesic and sedative effects.
  • Activity: Compounds 9 and 11 (N-aminoethyl derivatives) exhibit morphine-like efficacy in the "writhing" test and prolong thiopental-induced sleep in mice .
  • Comparison : The chloro substituent in this compound may reduce CNS penetration compared to alkoxy derivatives but improve metabolic stability.

Pharmacokinetic and Solubility Profiles

Compound Solubility Metabolic Stability Plasma Exposure (Mouse PK)
4-Chloro-2,3-dihydro-1H-pyrrolo[...] Moderate (HCl salt improves) High in liver microsomes Low (high clearance)
7-Amino-2-(3-chlorobenzyl)-4-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyrrolo[...] High (due to oxadiazole) High Low
1,3,6-Trione derivatives Low (improved with hydroxy groups) Moderate Not reported

Structural Analogues with Varied Ring Systems

a) 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine

  • Key Features : Pyrimidine ring fusion instead of pyridine.
  • Activity : Acts as an intermediate for HCV replication inhibitors. Planar structure facilitates hydrogen bonding (N-H⋯N interactions) in crystal lattices .
  • Comparison : The pyrimidine ring enhances planarity and hydrogen-bonding capacity, which may improve target binding compared to the dihydro-pyrrolo[3,4-C]pyridine core.

b) 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Key Features : Keto group at the 5-position and chloro at the 2-position.
  • Activity : Used in kinase inhibitor development (e.g., HPK1 inhibitors for cancer) .
  • Comparison : The position of the chloro substituent and keto group critically influences target selectivity.

Biological Activity

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its structural characteristics suggest a variety of interactions with biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

  • Molecular Formula : C7H9ClN2
  • Molecular Weight : 155.61 g/mol
  • CAS Number : 2828706-94-9

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the realms of antiproliferative effects and potential anti-inflammatory properties.

Antiproliferative Activity

A study highlighted the compound's antiproliferative effects against cancer cell lines. Specifically, it was tested on HeLa cells (cervical cancer) and demonstrated significant inhibition of cell proliferation. The mechanism was linked to its ability to disrupt microtubule dynamics, which is crucial for mitotic progression.

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa12.5Inhibition of microtubule assembly

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. In vitro assays indicated that it could inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound35.028.5

Case Studies

  • Anticancer Effects : A case study involving the use of this compound in combination with other chemotherapeutics showed enhanced efficacy against resistant cancer cell lines.
    • Findings : The combination treatment resulted in a synergistic effect, reducing the IC50 values significantly compared to individual treatments.
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated significant reductions in inflammation markers when treated with the compound.
    • Results : The treatment group showed a reduction in edema by approximately 50% compared to the control group.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Modifications at various positions on the pyrrole ring can enhance potency and selectivity towards specific biological targets.

Key Modifications:

  • Substituents at position 4 (e.g., chloro groups) have been shown to enhance antiproliferative activity.
  • Alterations in the nitrogen configuration can influence binding affinity to target proteins involved in cell cycle regulation.

Q & A

Basic: What synthetic routes are commonly used to prepare 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine, and what are critical optimization steps?

Answer:
The synthesis typically involves multi-step protocols, such as halogenation, coupling, and functional group protection/deprotection. For example:

  • Halogenation : Use of reagents like N-iodosuccinimide (NIS) to introduce halogens at specific positions .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst .
  • Protection : Sodium hydride (NaH) and tosyl chloride (TsCl) for amine protection to prevent side reactions .
    Optimization : Key steps include temperature control (e.g., 0°C to room temperature for NaH reactions) and solvent selection (THF or toluene for Pd-catalyzed steps) to improve yields .

Basic: How is structural characterization of this compound performed, and what tools validate its purity?

Answer:

  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and space groups (e.g., monoclinic P21/n) .
  • Spectroscopy : ¹H/¹³C NMR for functional group verification and HPLC for purity assessment (≥97% purity is typical) .
  • Mass spectrometry : Exact mass determination (e.g., 154.0343 g/mol for related analogs) to confirm molecular formula .

Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?

Answer:

  • Refinement software : SHELX programs (SHELXL/SHELXS) are preferred for high-resolution data, enabling robust handling of twinned crystals or disordered atoms .
  • Validation metrics : Compare R-factors (e.g., R = 0.052 for 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine) and check against Cambridge Structural Database entries for consistency .
  • Complementary methods : Pair X-ray data with DFT calculations to validate electronic density maps in ambiguous regions .

Advanced: What strategies guide structure-activity relationship (SAR) studies for optimizing biological activity?

Answer:

  • Functional group modulation : Introduce substituents (e.g., dioxolane or sulfonyl groups) to enhance target binding. For example:

    DerivativeModificationBiological Impact
    4-Chloro-5-methyl analogSimpler structureReduced enzyme inhibition
    6-Bromo-phenylsulfonyl analogHalogenation + sulfonylImproved kinase selectivity
  • Pharmacological assays : Test inhibition of targets like HPK1 (via kinase assays) or sigma receptors (radioligand binding) to prioritize derivatives .

Advanced: How are computational methods applied to predict target interactions for this compound?

Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock to model binding to HPK1’s ATP-binding pocket, guided by patent data on dihydro-pyrrolo derivatives as inhibitors .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns trajectories in GROMACS) to evaluate binding affinity changes due to chloro or methyl groups .
  • ADMET prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Advanced: What experimental approaches address low yields in multi-step syntheses of this compound?

Answer:

  • Stepwise optimization :
    • Halogenation : Screen alternatives to NIS (e.g., Cl₂ gas) for improved regioselectivity .
    • Catalyst tuning : Test Pd(OAc)₂/XPhos systems for Suzuki couplings to reduce Pd loading and byproducts .
  • Workup strategies : Use liquid-liquid extraction (e.g., DCM/H₂O) or column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods during reactions with volatile solvents (THF, toluene) .
  • Storage : Inert atmosphere (N₂/Ar) and desiccants to prevent hydrolysis of chloro groups .

Advanced: How do researchers validate the biological relevance of observed in vitro activity?

Answer:

  • Target engagement assays : CETSA (Cellular Thermal Shift Assay) confirms compound binding to HPK1 in cell lysates .
  • Resistance studies : Generate HPK1-mutant cell lines to verify mechanism-specific activity .
  • In vivo models : Test pharmacokinetics in murine xenografts, monitoring tumor volume and plasma half-life (t₁/₂ ≥ 2 hours is desirable) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

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